1-Bromo-3-fluoro-5-methyl-2-nitrobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
1-bromo-3-fluoro-5-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 |
InChI Key |
QBNRCYSDGHTBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 3 Fluoro 5 Methyl 2 Nitrobenzene
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com For a polysubstituted benzene (B151609) like 1-bromo-3-fluoro-5-methyl-2-nitrobenzene, the primary consideration is the order in which the functional groups are introduced. youtube.comfiveable.me
The most logical disconnection is the removal of the nitro group via a C-N bond cleavage, as nitration is a common and well-established electrophilic aromatic substitution (EAS) reaction. This leads to the precursor molecule, 3-bromo-5-fluorotoluene (B1272607) . chemicalbook.com
graph TD A["this compound"] -->|C-N Disconnection (Nitration)| B["3-Bromo-5-fluorotoluene"];
Further retrosynthetic analysis of the precursor, 3-bromo-5-fluorotoluene, suggests two primary disconnection pathways based on halogenation reactions:
C-Br Disconnection (Bromination): This pathway identifies 3-fluorotoluene (B1676563) as the precursor, which would undergo electrophilic bromination.
C-F Disconnection (Fluorination): This pathway points to 3-bromotoluene (B146084) as the starting material, which would undergo electrophilic fluorination.
graph TD B["3-Bromo-5-fluorotoluene"] -->|C-Br Disconnection (Bromination)| C["3-Fluorotoluene"]; B -->|C-F Disconnection (Fluorination)| D["3-Bromotoluene"];
Both 3-fluorotoluene and 3-bromotoluene are derivatives of toluene (B28343), suggesting that a substituted toluene is the ultimate starting material for these routes. The feasibility of each forward synthesis path depends on the directing effects of the substituents and the ability to control regioselectivity. ucalgary.ca
Stepwise Introduction of Functional Groups via Electrophilic Aromatic Substitution (EAS)
The most direct approach to synthesizing this compound involves the sequential introduction of the substituents onto an aromatic ring through electrophilic aromatic substitution (EAS). This method relies on the existing substituents to direct the incoming electrophile to the desired position. ucalgary.ca The synthesis starting from 3-bromo-5-fluorotoluene is a prime example of this methodology. chemicalbook.com
Regioselectivity and Directing Effects in Nitration Reactions
The final step in the most common synthesis of this compound is the nitration of 3-bromo-5-fluorotoluene. chemicalbook.com The success of this reaction is entirely dependent on the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃), the bromine atom (-Br), and the fluorine atom (-F).
Methyl Group (-CH₃): The methyl group is an activating group, meaning it increases the electron density of the aromatic ring and makes it more reactive towards electrophiles than benzene. docbrown.info It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. chemguide.co.uklibretexts.org
Halogens (-F, -Br): Fluorine and bromine are deactivating groups due to their high electronegativity, which withdraws electron density from the ring through the inductive effect. However, they are also ortho, para-directors because they can donate electron density through resonance. aip.org
In the case of 3-bromo-5-fluorotoluene, the positions are numbered relative to the methyl group at C1. The bromine is at C3 and the fluorine is at C5. The available positions for substitution are C2, C4, and C6. The directing effects of the substituents are as follows:
-CH₃ group (at C1): Directs to C2, C4, C6.
-Br group (at C3): Directs ortho to C2 and C4, and para to C6.
-F group (at C5): Directs ortho to C4 and C6, and para to C2.
All three substituents direct incoming electrophiles to positions 2, 4, and 6. The activating effect of the methyl group is a dominant factor in determining the position of substitution. For the synthesis of this compound, the nitro group must be introduced at the C2 position. The steric hindrance from the adjacent methyl group and the bromine atom can influence the reaction, but the electronic directing effects strongly favor this position. The formation of the σ-complex (also known as the arenium ion) is typically the rate-limiting step in nitration. d-nb.inforesearchgate.net
A typical procedure involves reacting 3-bromo-5-fluorotoluene with a nitrating agent, such as potassium nitrate (B79036) in concentrated sulfuric acid, at a controlled temperature. chemicalbook.com
Controlled Halogenation (Bromination and Fluorination) Approaches
The precursor, 3-bromo-5-fluorotoluene, can be synthesized via controlled halogenation.
Bromination: The synthesis can start from 3-fluorotoluene, introducing a bromine atom via EAS. This reaction is typically carried out using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron filings. fiveable.me The catalyst polarizes the Br-Br bond, increasing bromine's electrophilicity. fiveable.me The methyl and fluoro groups on 3-fluorotoluene are both ortho, para-directing. They cooperatively direct the incoming bromine atom to the 5-position (meta to the methyl group but para to the fluorine), leading to the desired 3-bromo-5-fluorotoluene.
Fluorination: Alternatively, the synthesis can begin with 3-bromotoluene. Introducing a fluorine atom directly onto an aromatic ring requires specialized reagents, as elemental fluorine (F₂) is too reactive and difficult to control. ncert.nic.in Modern methods utilize electrophilic fluorinating agents. One such reagent is Selectfluor® (F-TEDA-BF₄), which allows for direct fluorination under controlled conditions. masterorganicchemistry.com The reaction is typically conducted in a solvent like acetonitrile (B52724) at elevated temperatures. In 3-bromotoluene, the methyl and bromo groups direct the incoming electrophile to the same positions (ortho and para to the methyl group), facilitating the formation of 3-bromo-5-fluorotoluene.
Optimization of Reaction Order and Conditions for Polysubstitution
The order of reactions is the most critical factor in the synthesis of polysubstituted benzenes. ucalgary.calibretexts.org A poorly planned sequence will lead to the wrong isomer or a complex mixture of products that is difficult to separate. libretexts.org
Let's analyze the optimal order for this compound:
Start with a Toluene Derivative: As established, starting with either 3-fluorotoluene or 3-bromotoluene is the most logical approach.
Halogenation: Perform the second halogenation (bromination of 3-fluorotoluene or fluorination of 3-bromotoluene). The directing groups on these precursors guide the new substituent to the correct position to form 3-bromo-5-fluorotoluene.
Nitration: The final step is nitration. At this stage, the combined directing effects of the methyl, bromo, and fluoro groups guide the nitro group to the C2 position, ortho to the activating methyl group and meta to the deactivating halogens. chemicalbook.com
Attempting the nitration at an earlier stage would be problematic. For example, nitrating toluene first would yield a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. libretexts.org Subsequent halogenation of either of these isomers would be complicated by the directing effects of both the methyl and the strong meta-directing nitro group, making it difficult to achieve the desired 1,2,3,5 substitution pattern. chemguide.co.uk
Reaction conditions must also be carefully controlled. For instance, nitration reactions are exothermic and often require cooling to prevent over-reaction and the formation of dinitrated or trinitrated byproducts. docbrown.infolibretexts.org The choice of catalyst and solvent can also significantly affect the yield and regioselectivity of the reaction. rsc.orgcardiff.ac.uk
Synthesis via Functional Group Interconversions on Precursors
Functional group interconversion (FGI) offers alternative synthetic routes that can bypass some of the challenges of direct electrophilic substitution. ub.edu This strategy involves creating a precursor with a different functional group that can be chemically converted into the desired group at a later stage.
For example, an amino group (-NH₂) is a powerful ortho, para-director and can be converted into a wide variety of other functional groups via diazotization followed by a Sandmeyer or related reaction. While no specific literature for this exact molecule was found using this route, a hypothetical FGI strategy could be envisioned:
Start with an Aniline (B41778) Derivative: One could start with an aniline derivative like 3-bromo-5-fluoroaniline.
Nitration: The powerful activating and directing effect of the amino group would need to be moderated, typically by converting it to an acetanilide (B955) group (-NHCOCH₃) before nitration. The acetanilide group is also ortho, para-directing and would direct the nitro group to the position ortho to it.
Hydrolysis: The acetanilide would then be hydrolyzed back to the amino group.
Functional Group Interconversion: The resulting amino group could then be converted. For instance, a Sandmeyer reaction could convert the amino group into a bromo or fluoro group if those were not already present. However, since the target molecule contains a nitro group, a more relevant FGI might involve creating the nitro group from an amine. While direct oxidation of an amine to a nitro group is possible, it can be harsh. A more common FGI is the reduction of a nitro group to an amine. google.com
Another potential FGI involves the oxidation of a nitroso (-NO) group to a nitro (-NO₂) group. acs.orgacs.org This could involve the para-selective halogenation of a nitrosoarene precursor, followed by oxidation. acs.orgacs.org However, the most documented and straightforward synthesis for this compound remains the direct nitration of 3-bromo-5-fluorotoluene. chemicalbook.com
Diazotization and Halogenation of Aminated Precursors
A common and well-established method for the introduction of a halogen atom onto an aromatic ring is through the Sandmeyer reaction. nih.gov This two-step process involves the diazotization of a primary aromatic amine followed by a copper-catalyzed displacement of the diazonium group with a halide.
For the synthesis of this compound, a plausible precursor would be 3-Fluoro-5-methyl-2-nitroaniline. The synthesis of this aniline precursor would likely involve the nitration of 3-fluoro-5-methylaniline. The subsequent diazotization and bromination would proceed as follows:
Diazotization: The aminated precursor, 3-Fluoro-5-methyl-2-nitroaniline, would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid or sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Halogenation (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This induces the release of nitrogen gas and the formation of the desired this compound.
Modern variations of the Sandmeyer reaction have been developed, including protocols for fluorination. A Cu(I)-mediated fluoro-deamination of anilines has been reported, which can be performed under both no-carrier-added and stoichiometric conditions with isolated radiochemical yields ranging from 11% to 81%. acs.orgresearchgate.net This method has been successfully applied to a range of anilines, including nitro-substituted anilines, using Cu(I)OTf and an alkyl nitrite. acs.orgresearchgate.net
Reduction of Nitro Groups to Amines for Further Derivatization
The nitro group in this compound can be readily reduced to an amino group, yielding 2-Bromo-6-fluoro-4-methylaniline. This transformation is valuable as the resulting aniline is a versatile intermediate for a wide range of further chemical modifications, such as the introduction of other functional groups or the formation of heterocyclic systems.
Several methods are available for the reduction of aromatic nitro compounds:
Catalytic Hydrogenation: This is a common and often clean method involving the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. This method is generally efficient and produces water as the only byproduct. For example, the reduction of 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene to 3-fluoro-5-trifluoromethyl-phenylamine is achieved through catalytic hydrogenation with palladium on charcoal. google.com
Metal-Acid Systems: A classic method involves the use of a metal, such as tin, iron, or zinc, in the presence of a strong acid like hydrochloric acid.
Other Reducing Agents: A variety of other reducing agents can be employed, such as sodium dithionite, tin(II) chloride, or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. A study has shown the effective reduction of nitroarenes using carbonyl iron powder in water, with one example being the quantitative reduction of a bromo-fluoro-nitrotoluene derivative to the corresponding aniline. escholarship.org
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, in a molecule with multiple reducible groups, a milder and more selective reducing agent would be preferred.
Modern Catalytic Approaches in Aromatic Synthesis
Recent advances in catalysis have provided more efficient and selective methods for the synthesis and functionalization of aromatic compounds, which are applicable to the synthesis of molecules like this compound.
Transition-Metal Catalyzed Halogenation and Cross-Coupling Strategies in Related Systems
Transition-metal catalysis has revolutionized the formation of carbon-halogen bonds, offering milder conditions and higher selectivity compared to traditional methods. libretexts.org While direct C-H halogenation of a precursor like 3-fluoro-5-methyl-2-nitrotoluene would be an ideal route, the directing effects of the existing substituents need to be considered. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The fluorine atom is also an ortho-, para-director but is deactivating. The interplay of these directing effects would influence the regioselectivity of the halogenation.
For instance, the bromination of strongly deactivated aromatic compounds can be achieved using a mixture of bromine and nitric acid in concentrated sulfuric acid. researchgate.net Alternatively, direct bromination of 3-fluorotoluene with bromine can be facilitated by a Lewis acid catalyst like iron.
Transition-metal-catalyzed cross-coupling reactions are also highly relevant. The bromine atom in this compound can serve as a handle for introducing a wide variety of substituents through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions typically employ palladium, nickel, or copper catalysts. rsc.org The nitro group itself can also be used as a leaving group in some transition-metal-catalyzed cross-coupling reactions, providing an alternative to aryl halides. acs.org
Photocatalysis and Electrocatalysis for Selective Functionalization
Photocatalysis has emerged as a powerful tool for the selective functionalization of C-H bonds under mild conditions, using visible light as an energy source. nih.gov This approach can offer complementary regioselectivity compared to traditional ionic pathways. nih.gov For example, the photocatalytic C-H functionalization of toluene and its derivatives has been demonstrated to produce chiral molecules with high enantioselectivity. nih.gov This suggests the potential for direct, late-stage functionalization of a suitable precursor to introduce one of the desired substituents in the target molecule.
Electrocatalysis offers another sustainable and efficient approach to organic synthesis. Electrocatalytic methods can be used for both the reduction of nitroarenes and for halogenation reactions. For instance, the electrocatalytic reduction of nitrobenzenes to azobenzenes has been achieved using electrogenerated samarium diiodide. acs.org Furthermore, electrocatalysis can be employed for the synthesis of halogenated organic compounds, where halide ions in the electrolyte can be oxidized to mediate the halogenation of organic molecules. nih.gov This can prevent overoxidation and provide a controlled method for the introduction of halogens.
Scalability and Efficiency Considerations in Synthetic Route Development
The scalability of any synthetic route is a critical factor for its practical application. For the synthesis of this compound, several factors must be considered for large-scale production.
Nitration reactions , a key step in the synthesis of the likely precursors, are exothermic and can pose safety risks on a large scale. numberanalytics.com Careful control of reaction temperature and the rate of addition of reagents is crucial. The use of mixed nitric and sulfuric acids is common in industrial nitration processes. rushim.ru
Diazotization reactions also require strict temperature control, as diazonium salts can be explosive when isolated. Typically, these intermediates are generated and used in situ at low temperatures.
Reactivity Profiles and Mechanistic Investigations of 1 Bromo 3 Fluoro 5 Methyl 2 Nitrobenzene
Reactions at the Methyl Substituent
The methyl group at C5 is a potential site for reactivity, primarily through free-radical or oxidation reactions at the benzylic position. The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.
When treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, alkyl side chains on an aromatic ring can be oxidized to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgresearchgate.net Thus, 1-bromo-3-fluoro-5-methyl-2-nitrobenzene could be oxidized to 3-bromo-5-fluoro-2-nitrobenzoic acid.
Another common reaction is free-radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This would convert the methyl group into a bromomethyl group, yielding 1-bromo-5-bromomethyl-3-fluoro-2-nitrobenzene. This product would then be a versatile intermediate for further substitutions at the benzylic carbon. libretexts.org
Reduction Chemistry of the Nitro Group
The nitro group is a key functional group that can be readily transformed into an amino group, which is a cornerstone of many complex organic molecules. The reduction can be controlled to yield either the fully reduced amine or partially reduced intermediates.
The selective reduction of the nitro group in this compound to the corresponding aniline (B41778), 2-bromo-6-fluoro-4-methylaniline, is a crucial transformation. This must be accomplished without affecting the aryl-bromide bond, which is susceptible to reduction under certain conditions. Several methods are available for this chemoselective reduction. bohrium.comorganic-chemistry.orgacs.org
A classic and reliable method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). stackexchange.com Stannous chloride (SnCl₂) in a solvent like ethanol (B145695) is also highly effective and often provides cleaner reactions with simpler workups. acsgcipr.orgresearchgate.netacs.org These methods are generally tolerant of aryl halides. Catalytic hydrogenation using hydrogen gas (H₂) with a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst is another common approach. Care must be taken to select the appropriate catalyst and conditions to avoid hydrodebromination (loss of the bromine atom). bohrium.com
Table 3: Reagents for Selective Nitro Group Reduction
| Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Excellent chemoselectivity for the nitro group over aryl halides. acsgcipr.org |
| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | Cost-effective and generally selective; often used in industrial processes. |
| H₂ / Pd/C | Methanol or Ethanol, room temperature | Highly efficient, but can sometimes lead to reduction of the C-Br bond. |
| Sodium Borohydride (NaBH₄) / FeCl₂ | THF/Water | A mild system that shows high chemoselectivity for nitro group reduction in the presence of esters. thieme-connect.com |
Controlling the reduction of a nitro group to stop at the intermediate nitroso or hydroxylamine (B1172632) stage requires milder and more specific reagents than those used for complete reduction to the amine. mdpi.com The synthesis of N-aryl hydroxylamines from nitroaromatics can be achieved through catalytic hydrogenation using platinum catalysts (e.g., Pt/C) in the presence of inhibitors like dimethyl sulfoxide (B87167) (DMSO), which deactivates the catalyst towards the further reduction of the hydroxylamine. rsc.orgrsc.org Another method involves reduction with zinc dust in a neutral aqueous solution of ammonium (B1175870) chloride. orgsyn.org
The preparation of nitroso compounds from nitroaromatics is less direct. A common route involves the initial reduction of the nitro compound to the corresponding N-phenylhydroxylamine, which is then carefully oxidized using an oxidizing agent like sodium dichromate (Na₂Cr₂O₇). wikipedia.orgorgsyn.orgchemeurope.com In solution, nitrosobenzene (B162901) and its derivatives often exist in a monomer-dimer equilibrium. wikipedia.org
Table 4: Reagents for Partial Reduction of Nitro Group
| Target Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Hydroxylamine | Zn / NH₄Cl | Aqueous solution, controlled temperature |
| Hydroxylamine | H₂ / Pt/C, DMSO | Isopropanol, room temperature, 1 atm H₂ rsc.org |
| Nitroso | 1. Zn / NH₄Cl 2. Na₂Cr₂O₇ / H₂SO₄ | Two-step process: reduction followed by oxidation. orgsyn.org |
Cross-Coupling Reactions Involving the Aryl Halide Moiety
The carbon-bromine bond in this compound provides an active site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the connection of the aromatic ring to various other organic fragments.
The reactivity of the aryl bromide in these coupling reactions is enhanced by the presence of the electron-withdrawing nitro and fluoro groups.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This is a highly versatile method for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. A typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. mdpi.com
Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org Electron-deficient aryl bromides are particularly good substrates for this reaction. researchgate.netsci-hub.cat The reaction is stereoselective, typically affording the trans-substituted alkene.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is characteristically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine. nih.gov This method is the most direct way to synthesize arylalkynes.
Table 5: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, NaOAc |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine, Diisopropylamine |
Nickel- and Copper-Catalyzed Coupling Reactions
The carbon-bromine bond in this compound serves as a key reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Both nickel and copper complexes are effective catalysts for such transformations involving aryl halides.
Nickel-Catalyzed Reactions: Nickel catalysis is particularly valuable for cross-coupling reactions, sometimes offering different reactivity and being more cost-effective than palladium. rsc.org Nickel-catalyzed reactions like the Suzuki-Miyaura coupling with arylboronic acids nih.govrsc.org and the Negishi coupling with organozinc reagents are prominent methods for C-C bond formation. rsc.org For a substrate like this compound, the reaction would involve the coupling of an organometallic reagent at the position of the bromine atom. The efficiency of these reactions can be influenced by the choice of ligands, bases, and solvents. The presence of the electron-withdrawing nitro group can impact the oxidative addition step at the nickel center.
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, have re-emerged as powerful tools in organic synthesis. tdx.cat These methods are effective for forming C-C and C-heteroatom bonds. tdx.catresearchgate.net Copper catalysis can be used for the coupling of aryl halides with a variety of partners, including amines, phenols, and boronic acids. tdx.catnih.gov For instance, copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids has been shown to form diarylamines, proceeding through a nitrosoarene intermediate. nih.gov The reaction conditions, such as the copper source (e.g., CuI, Cu₂O), ligand, base, and solvent, are critical for achieving high yields. researchgate.netnih.gov
The following table summarizes representative conditions for nickel- and copper-catalyzed coupling reactions with substituted aryl halides, which could be adapted for this compound.
| Catalyst System | Coupling Partner | Reaction Type | Typical Conditions | Product Type |
|---|---|---|---|---|
| Nickel (e.g., NiCl₂(PCy₃)₂) | Arylboronic Acid | Suzuki-Miyaura Coupling | K₃PO₄ (base), Dioxane (solvent), 80-100 °C | Biaryl |
| Nickel (e.g., NiCl₂(dppe)) | Organozinc Reagent | Negishi Coupling | THF (solvent), Room Temp to 60 °C | Biaryl or Alkyl-Aryl |
| Copper (e.g., CuI) | Amine/Amide | Buchwald-Hartwig/Ullmann Amination | Ligand (e.g., Phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃), DMSO or DMF (solvent), 80-120 °C | Arylamine/Arylamide |
| Copper (e.g., Cu₂O) | Thiol | Ullmann Thioetherification | Ligand (e.g., Ethyl 2-oxocyclohexanecarboxylate), DMSO (solvent), 80 °C | Aryl Thioether |
| Copper (e.g., CuCl) | Arylboronic Acid | Chan-Evans-Lam (C-N coupling) | Diphosphine ligand, Silane reductant, Toluene (B28343) (solvent) | Diarylamine |
Mechanistic Aspects of Organometallic Transformations
The mechanisms of nickel- and copper-catalyzed reactions, while both achieving cross-coupling, proceed through distinct pathways that are influenced by the metal's properties and the substrate's electronic nature.
Nickel-Catalyzed Mechanisms: Nickel catalysts can operate through several mechanistic cycles, primarily involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox pairs. sci-hub.seoaepublish.com The classic mechanism for a reaction like Suzuki coupling involves three key steps:
Oxidative Addition: The active Ni(0) species reacts with this compound, breaking the C-Br bond to form a Ni(II) intermediate. sci-hub.se
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an arylboronic acid) is transferred to the nickel center, displacing the halide. sci-hub.se
Reductive Elimination: The two organic partners on the nickel center couple, forming the final product and regenerating the catalytically active Ni(0) species. rsc.org
Distinct from palladium, nickel has a greater propensity to engage in single-electron transfer (SET) processes, leading to radical mechanisms. sci-hub.senih.gov In such pathways, a Ni(I) species might activate the aryl bromide via halogen-atom abstraction to generate an aryl radical, which then continues in the catalytic cycle. sci-hub.senih.gov The electron-withdrawing nitro group on the substrate would influence the rate of oxidative addition and could favor certain pathways.
Copper-Catalyzed Mechanisms: The mechanisms of copper-catalyzed coupling reactions are often more complex and debated than their nickel or palladium counterparts. tdx.cat An oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) cycle is frequently proposed. youtube.com In this model, the Cu(I) complex undergoes oxidative addition with the aryl halide to form a high-energy Cu(III) intermediate, which then reductively eliminates the product. youtube.com
However, other non-canonical mechanisms are also possible. youtube.com Mechanistic studies on the copper-catalyzed amination of nitroarenes suggest a pathway involving the deoxygenation of the nitroarene to a nitrosoarene, with copper catalyzing both this step and the subsequent C-N bond formation. nih.gov The exact mechanism can be highly dependent on the nature of the nucleophile, ligand, and reaction conditions. researchgate.netacs.org
Electrophilic Aromatic Substitution (EAS) Limitations and Potential Side Reactions
While rich in functionality, the aromatic ring of this compound is severely limited in its capacity to undergo further electrophilic aromatic substitution (EAS). This is primarily due to the powerful deactivating effect of the nitro group.
Limitations of EAS: EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, rely on a nucleophilic aromatic ring attacking a strong electrophile. wikipedia.orgmasterorganicchemistry.com The rate and regiochemistry of these reactions are dictated by the substituents already present on the ring. libretexts.org
Deactivating Effect: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic attack. numberanalytics.commasterorganicchemistry.com This deactivation is so profound that forcing conditions (e.g., high temperatures, strong acids) are often required for any reaction to occur, and certain reactions, like Friedel-Crafts alkylation and acylation, typically fail altogether on strongly deactivated rings like nitrobenzene. libretexts.orgchemistrysteps.com
Directing Effects: The substituents on this compound have conflicting directing effects:
-NO₂ group: A strong deactivator and a meta-director. masterorganicchemistry.com
-Br and -F groups: Deactivators (due to induction) but ortho, para-directors (due to resonance).
-CH₃ group: An activator and an ortho, para-director.
Potential Side Reactions: The strong electron-withdrawing nature of the nitro group, which hinders EAS, simultaneously activates the ring for Nucleophilic Aromatic Substitution (SNAr) . In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. For this compound, the fluorine and bromine atoms are potential leaving groups. The nitro group strongly activates the ortho and para positions for nucleophilic attack. nih.gov Therefore, the fluorine atom at C3 (which is ortho to the nitro group at C2) is particularly susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines). nih.govnih.gov This represents a more probable reaction pathway than EAS for this substrate.
Applications in Advanced Organic Synthesis
Utility as a Precursor for Polyfunctionalized Aromatic Scaffolds
The inherent reactivity of the different functional groups in "1-Bromo-3-fluoro-5-methyl-2-nitrobenzene" makes it an excellent precursor for polyfunctionalized aromatic scaffolds. The presence of ortho, para-directing (bromo, methyl) and meta-directing (nitro) groups, along with the unique properties of the fluorine atom, allows for a high degree of control in subsequent synthetic transformations. nih.govncert.nic.in
The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be easily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The fluorine atom, while generally less reactive towards nucleophilic aromatic substitution than other halogens, can be activated by the electron-withdrawing nitro group, enabling its displacement under specific conditions. The methyl group can be oxidized to a carboxylic acid or a benzylic bromide, providing another point for diversification.
This multi-handle nature allows for the sequential and selective modification of the aromatic ring, leading to the synthesis of a wide array of highly substituted and complex aromatic compounds that are valuable in medicinal chemistry and materials science.
Role in the Modular Synthesis of Complex Chemical Entities
The distinct reactivity of each functional group in "this compound" makes it an ideal substrate for the modular synthesis of complex chemical entities. Modular synthesis involves the stepwise and controlled assembly of a target molecule from smaller, pre-functionalized building blocks. The ability to selectively react one functional group while leaving the others intact is crucial for this approach.
For instance, the bromine atom can be used as a handle for the introduction of a key fragment via a cross-coupling reaction. Subsequently, the nitro group can be reduced and the resulting amine can be used to append another module. This stepwise approach allows for the systematic construction of complex molecules with a high degree of precision and control over the final structure. The commercial availability of related compounds like 5-bromo-1-fluoro-3-methyl-2-nitrobenzene (B1442194) underscores their utility as building blocks in such synthetic strategies. bldpharm.comchemicalbook.comchemscene.com
Intermediate for Heterocyclic Ring Formation
"this compound" and its isomers are valuable intermediates in the synthesis of heterocyclic compounds. The ortho-positioning of the nitro group relative to other substituents can be exploited in cyclization reactions to form a variety of heterocyclic rings.
A common strategy involves the reduction of the nitro group to an amine, which can then react with an adjacent functional group or an external reagent to form a new ring. For example, if a neighboring group can be converted into a carbonyl or a similar electrophilic center, an intramolecular condensation can lead to the formation of nitrogen-containing heterocycles like indoles or quinolines. The presence of the bromine and fluorine atoms provides additional opportunities for post-cyclization modifications, further expanding the diversity of accessible heterocyclic scaffolds. The synthesis of thiazole (B1198619) derivatives through various reaction cascades highlights the importance of functionalized building blocks in constructing heterocyclic systems. nih.govbohrium.comresearchgate.net
Strategic Building Block in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis that allow for the formation of multiple chemical bonds in a single synthetic operation. The high density of functional groups in "this compound" makes it a prime candidate for use as a strategic building block in such reactions.
The different electronic properties of the substituents can be harnessed to direct the sequence of events in a cascade reaction. For example, a reaction could be initiated at one site, which then triggers a subsequent transformation at another position on the ring. In a multicomponent reaction, the different functional groups could react sequentially with various reagents in a one-pot process, rapidly generating molecular complexity. The application of similar bromo-nitro aromatic compounds in domino reactions to form complex heterocyclic structures showcases the potential of this class of molecules in efficient synthesis. nih.govresearchgate.netmdpi.com
Data Tables
Due to the limited availability of experimental data for "this compound," the following data table for the closely related compound 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is provided for reference.
Table 1: Physicochemical Properties of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrFNO₂ | bldpharm.comnih.gov |
| Molecular Weight | 234.02 g/mol | bldpharm.comnih.gov |
| Appearance | Solid | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
| IUPAC Name | 5-bromo-1-fluoro-3-methyl-2-nitrobenzene | bldpharm.comnih.govsigmaaldrich.com |
| InChI | 1S/C7H5BrFNO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | bldpharm.comsigmaaldrich.com |
| InChIKey | DKBQOOXGPIRVPC-UHFFFAOYSA-N | bldpharm.comsigmaaldrich.com |
| SMILES | CC1=CC(=CC(=C1N+[O-])F)Br | bldpharm.com |
| CAS Number | 1224629-03-1 | bldpharm.comsigmaaldrich.com |
Computational and Theoretical Investigations of 1 Bromo 3 Fluoro 5 Methyl 2 Nitrobenzene
Electronic Structure Analysis and Molecular Orbital Theory
Specific studies detailing the electronic structure, charge distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO) of 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene are not presently found in the searched scientific literature. Such analyses are crucial for understanding the compound's stability and chemical behavior.
Prediction of Reactivity and Regioselectivity through Quantum Chemical Calculations
Quantum chemical calculations that would predict the reactivity, electrophilic and nucleophilic sites, and the regioselectivity of reactions involving this compound are not documented in available research. These predictions are fundamental for understanding how the molecule will interact with other chemical species.
Mechanistic Modeling of Reaction Pathways and Transition States
There is a lack of published research on the mechanistic modeling of reaction pathways for this specific compound. Computational studies that identify transition states, intermediates, and activation energies for reactions involving this compound are essential for a complete understanding of its chemical kinetics and transformations.
Conformational Analysis and Steric Hindrance Effects
Detailed conformational analysis, including the identification of stable conformers, rotational barriers, and the quantitative effects of steric hindrance from the bromo, fluoro, methyl, and nitro groups on the benzene (B151609) ring of this compound, is not available in the current body of scientific literature.
Due to the absence of specific research data for this compound, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline at this time. Further original research and publication in peer-reviewed journals would be required to generate the necessary data for such an analysis.
Advanced Analytical Techniques in Research on 1 Bromo 3 Fluoro 5 Methyl 2 Nitrobenzene and Its Derivatives
Spectroscopic Methods for Structural Elucidation of Reaction Products (e.g., Advanced NMR, High-Resolution Mass Spectrometry)
The precise determination of the molecular structure of reaction products derived from 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene is accomplished through the synergistic use of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Advanced NMR Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for mapping the connectivity of atoms within a molecule. For derivatives of this compound, key NMR techniques include:
¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
¹⁹F NMR: Is particularly useful for fluorine-containing compounds, offering insights into the electronic environment of the fluorine atom.
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. Correlation Spectroscopy (COSY) identifies coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons, helping to piece together the complete molecular skeleton.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | 5.39 | doublet | 46.8 |
| 7.41 | doublet | 8.2 | |
| 7.75 | doublet | 8.2 | |
| 7.97 | singlet | ||
| ¹³C | 82.2 | doublet | 171.2 |
| 114.46 | |||
| 123.8 | |||
| 131.2 | |||
| 135.4 | |||
| 137.5 | |||
| 149.9 |
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. Techniques such as Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) are often employed. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. For instance, the high-resolution mass spectrum of 1-bromo-4-(fluoromethyl)-2-nitrobenzene shows a calculated m/z for the protonated molecule [M+H]⁺ of 233.9561, with the experimental value being in close agreement at 233.9559. rsc.org This level of accuracy is instrumental in confirming the identity of newly synthesized compounds.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are essential for tracking the progress of a chemical reaction and for determining the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
In the context of reactions involving this compound, HPLC with UV detection is a powerful tool. By periodically taking small aliquots from the reaction mixture and injecting them into the HPLC system, chemists can monitor the disappearance of starting materials and the appearance of products over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Furthermore, once a reaction is complete, HPLC is used to assess the purity of the isolated product. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for a quantitative determination of purity. For halogenated nitroaromatic compounds, reversed-phase HPLC columns are commonly employed, often with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
The following table outlines a typical set of parameters for an HPLC method suitable for the analysis of nitroaromatic compounds.
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Crystallographic Analysis of Stable Intermediates and Derivatives
X-ray crystallography provides the most definitive structural information for crystalline solids. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in a molecule. For novel derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can provide unambiguous proof of their structure.
This technique is particularly valuable for resolving any structural ambiguities that may remain after spectroscopic analysis. The crystal structure of a stable intermediate can also offer insights into the reaction mechanism. While a crystal structure for a derivative of this compound is not publicly available, the crystallographic data for a related compound, 1-chloro-2-methyl-4-nitrobenzene, is presented below to illustrate the type of information that can be obtained.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 13.5698 |
| b (Å) | 3.7195 |
| c (Å) | 13.5967 |
| β (°) | 91.703 |
| Volume (ų) | 685.96 |
Kinetic Studies using Real-time Spectroscopy
Understanding the kinetics of a chemical reaction—how fast it proceeds and what factors influence the rate—is fundamental to controlling and optimizing chemical processes. For reactions involving this compound, real-time spectroscopic techniques can be employed to monitor the concentration of reactants and products as a function of time.
Techniques such as UV-Vis or NMR spectroscopy can be adapted for in-situ reaction monitoring. By fitting the concentration versus time data to appropriate rate laws, kinetic parameters such as the rate constant and the order of the reaction can be determined. For example, in studying the reduction of nitrobenzene, the conversion of the starting material and the formation of intermediates and the final product can be tracked over time to elucidate the reaction mechanism and kinetics. researchgate.net
Kinetic studies are particularly important for understanding the reactivity of this compound in reactions such as nucleophilic aromatic substitution. The electronic effects of the bromo, fluoro, methyl, and nitro substituents all influence the rate at which such reactions occur. By systematically varying the reaction conditions and monitoring the kinetics, a detailed understanding of the structure-reactivity relationships for this class of compounds can be developed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
